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Cat. No.: B049352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development

and fine chemical synthesis. In the landscape of asymmetric catalysis, ruthenium complexes of

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its derivatives have emerged as

powerful tools for the stereoselective hydrogenation of a wide array of substrates. Among

these, the partially hydrogenated analogue, H8-BINAP, has demonstrated superior

performance in numerous applications, offering higher enantioselectivities and catalytic

activities. This technical guide provides an in-depth exploration of the historical development of

H8-BINAP ruthenium catalysts, detailing their synthesis, applications, and the quantitative

advantages they offer over their parent BINAP counterparts.

From BINAP to H8-BINAP: A Leap in
Enantioselectivity
The development of BINAP-ruthenium catalysts by Noyori and his-coworkers in the 1980s

marked a significant milestone in asymmetric hydrogenation. However, the pursuit of even

greater enantioselectivity and broader substrate scope led to the exploration of modified BINAP

ligands. In the early 1990s, the introduction of H8-BINAP, where the four aromatic rings of the

binaphthyl core not substituted with phosphine groups are hydrogenated, proved to be a pivotal

advancement.
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Initial studies quickly revealed that Ru(II)-H8-BINAP complexes could catalyze the asymmetric

hydrogenation of various unsaturated carboxylic acids with significantly higher enantiomeric

excesses (e.e.) compared to the corresponding BINAP complexes. This enhancement is

attributed to the increased flexibility and altered electronic properties of the H8-BINAP ligand,

which in turn modifies the chiral environment around the ruthenium center, leading to more

effective stereochemical control during the catalytic cycle.

Synthesis of H8-BINAP Ligand and its Ruthenium
Complexes
The preparation of H8-BINAP and its subsequent complexation with ruthenium is a critical

aspect of its application. The following protocols provide a general overview of the synthetic

procedures.

Experimental Protocol: Synthesis of (R)-H8-BINAP
The synthesis of (R)-H8-BINAP is typically achieved through the catalytic hydrogenation of (R)-

BINAP.

Materials:

(R)-BINAP

Rhodium on carbon (Rh/C) catalyst

Methanol (MeOH)

Toluene

Hydrogen gas (H₂)

Procedure:

A solution of (R)-BINAP in a mixture of methanol and toluene is placed in a high-pressure

autoclave.

A catalytic amount of Rh/C is added to the solution.
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The autoclave is purged with hydrogen gas and then pressurized to a specified pressure

(e.g., 100 atm).

The reaction mixture is stirred at a controlled temperature (e.g., 80°C) for a designated

period (e.g., 24 hours).

After cooling and depressurization, the catalyst is removed by filtration.

The solvent is evaporated under reduced pressure to yield the crude (R)-H8-BINAP.

The crude product is purified by recrystallization from a suitable solvent system (e.g.,

toluene/hexane) to afford pure (R)-H8-BINAP.

Experimental Protocol: Synthesis of Ru(OAc)₂((R)-H8-
BINAP)
The diacetate ruthenium complex is a common and effective catalyst precursor.

Materials:

[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

(R)-H8-BINAP

Sodium acetate (NaOAc)

Toluene

Ethanol (EtOH)

Procedure:

A mixture of [Ru(cod)Cl₂]n and (R)-H8-BINAP in toluene is heated at reflux for a specified

time (e.g., 10 hours) under an inert atmosphere.

The solvent is removed under reduced pressure.

The resulting solid is dissolved in ethanol, and sodium acetate is added.
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The mixture is heated at reflux for a designated period (e.g., 4 hours).

After cooling, the solvent is evaporated, and the residue is extracted with toluene.

The toluene extract is washed with water and dried over anhydrous sodium sulfate.

The solvent is removed in vacuo to give the crude product, which is then purified by

recrystallization to yield Ru(OAc)₂((R)-H8-BINAP).

Performance in Asymmetric Hydrogenation: A
Quantitative Comparison
The superiority of H8-BINAP ruthenium catalysts over their BINAP counterparts is most evident

in the quantitative data from asymmetric hydrogenation reactions. The following tables

summarize the performance of these catalysts in the hydrogenation of key unsaturated

carboxylic acids.

Table 1: Asymmetric Hydrogenation of Tiglic Acid

Cataly
st

Substr
ate/Cat
alyst
Ratio

H₂
Pressu
re
(atm)

Tempe
rature
(°C)

Solven
t

Time
(h)

Conve
rsion
(%)

e.e.
(%)

Refere
nce

Ru(OAc

)₂((R)-

BINAP)

1000 100 25 MeOH 12 >99 80 [1]

Ru(OAc

)₂((R)-

H8-

BINAP)

1000 100 25 MeOH 12 >99 95 [1]

Table 2: Asymmetric Hydrogenation of Itaconic Acid
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Cataly
st

Substr
ate/Cat
alyst
Ratio

H₂
Pressu
re
(atm)

Tempe
rature
(°C)

Solven
t

Time
(h)

Conve
rsion
(%)

e.e.
(%)

Refere
nce

Ru(OAc

)₂((S)-

BINAP)

500 50 50 EtOH 20 100 88 [2]

Ru(OAc

)₂((S)-

H8-

BINAP)

500 50 50 EtOH 20 100 96 [2]

Logical Framework and Catalytic Cycle
The enhanced enantioselectivity of H8-BINAP ruthenium catalysts can be understood by

examining the proposed catalytic cycle and the transition state assemblies.

Ru(OAc)₂(H₈-BINAP) [RuH(H₈-BINAP)]⁺H₂, -2AcOH

Substrate-Catalyst
Complex+ Substrate

Hydride Insertion
(Enantiodetermining Step)

Product-Catalyst
Complex

H₂
Chiral Product- Catalyst

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of unsaturated carboxylic

acids catalyzed by Ru(OAc)₂(H₈-BINAP).

The key enantiodiscriminating step is the hydride insertion into the coordinated substrate. The

conformational flexibility and electronic nature of the H8-BINAP ligand create a more defined

and sterically demanding chiral pocket around the ruthenium center, leading to a greater

energy difference between the two diastereomeric transition states and, consequently, higher

enantioselectivity.

Experimental Workflow
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A typical experimental workflow for the asymmetric hydrogenation using a Ru-H8-BINAP

catalyst is outlined below.

Catalyst Preparation and Reaction Setup

Hydrogenation Reaction

Work-up and Analysis

Dissolve Ru(OAc)₂(H₈-BINAP)
in degassed solvent

Add substrate to the
catalyst solution

Transfer mixture to
a high-pressure autoclave

Purge autoclave with H₂

Pressurize with H₂ to
the desired pressure

Stir at a constant
temperature for the

required time

Cool and depressurize
the autoclave

Remove solvent
in vacuo

Purify the product
(e.g., chromatography)

Determine conversion (e.g., GC, NMR)
and e.e. (e.g., chiral HPLC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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